Defluoro Hydroxy AM-694
Overview
Description
AM694 N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is derived from AM694, a potent synthetic cannabinoid that interacts with cannabinoid receptors in the body. This metabolite is an expected urinary byproduct of AM694, based on the known metabolism of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM694 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of AM694. The reaction typically requires a hydroxylating agent under controlled conditions to ensure the selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production of AM694 N-(5-hydroxypentyl) metabolite would likely involve large-scale hydroxylation processes, utilizing optimized reaction conditions to maximize yield and purity. The process would include purification steps such as crystallization or chromatography to isolate the desired metabolite .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could convert the hydroxyl group to a hydrogen atom, reverting it to the parent compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: The parent compound, AM694.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
AM694 N-(5-hydroxypentyl) metabolite is primarily used in forensic and research applications. It serves as an analytical reference standard for the detection and quantification of AM694 use in biological samples. This metabolite is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .
Mechanism of Action
The exact mechanism of action of AM694 N-(5-hydroxypentyl) metabolite is not well understood. as a metabolite of AM694, it is likely to interact with cannabinoid receptors in the body. The parent compound, AM694, is known to have high affinity for central cannabinoid receptor 1 and peripheral cannabinoid receptor 2, suggesting that the metabolite may also exhibit similar interactions .
Comparison with Similar Compounds
Similar Compounds
- JWH-018 N-(5-hydroxypentyl) metabolite
- AM2201 N-(5-hydroxypentyl) metabolite
- UR-144 N-(5-hydroxypentyl) metabolite
Uniqueness
AM694 N-(5-hydroxypentyl) metabolite is unique due to its specific structural modifications, which result in distinct metabolic and pharmacokinetic properties. Compared to other similar metabolites, it may exhibit different binding affinities and metabolic pathways, making it a valuable compound for specific forensic and research applications .
Properties
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(2-iodophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO2/c21-18-10-4-2-9-16(18)20(24)17-14-22(12-6-1-7-13-23)19-11-5-3-8-15(17)19/h2-5,8-11,14,23H,1,6-7,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKXCGVBVVLGAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)C3=CC=CC=C3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017720 | |
Record name | AM694 N-(5-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335160-94-6 | |
Record name | AM694 N-(5-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.